(E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O2/c23-20-4-2-1-3-17(20)5-10-21(28)25-15-16-11-13-27(14-12-16)22(29)26-19-8-6-18(24)7-9-19/h1-10,16H,11-15H2,(H,25,28)(H,26,29)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXYJUHEPPHVEK-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in several research areas:
Anticancer Activity
Numerous studies have explored the anticancer properties of this compound. It has shown potential in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxic Effects on Cancer Cell Lines
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results indicate that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have indicated its effectiveness against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This suggests its potential use in developing new antimicrobial agents.
Antiviral Activity
Research indicates that the compound may inhibit viral replication, particularly against certain strains of the influenza virus. The mechanism appears to involve interference with viral enzymes or host cell receptors, highlighting its potential as an antiviral agent.
Comparative Analysis with Related Compounds
To contextualize the unique properties of this compound, a comparative analysis was conducted with similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Step 1 : Begin with a piperidine core functionalized with a carboxamide group. Introduce the (2-chlorophenyl)acrylamido moiety via amide coupling using reagents like EDC/HOBt under inert conditions (e.g., dry DMF or THF) .
- Step 2 : Optimize solvent choice (e.g., dichloromethane or acetonitrile) and catalysts (e.g., DMAP) to enhance reaction efficiency. Monitor progress via TLC or HPLC .
- Step 3 : Purify intermediates using column chromatography (silica gel, gradient elution) or recrystallization. Final purification via preparative HPLC ensures >95% purity .
- Key Data : Yield improvements (e.g., from 60% to 85%) are achievable by adjusting reaction temperature (0–25°C) and stoichiometry (1.2 equivalents of acryloyl chloride) .
Q. How can the structural integrity and purity of the compound be confirmed using spectroscopic and chromatographic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the (E)-configuration of the acrylamide group (e.g., coupling constants J = 15–16 Hz for trans-alkene protons) and piperidine ring conformation .
- LC-MS (ESI+) : Verify molecular weight (calculated vs. observed m/z) and detect impurities. For example, a parent ion at m/z 457.2 [M+H]+ confirms the target compound .
- X-ray Crystallography : Resolve crystal structures to validate chair conformation of the piperidine ring and intermolecular hydrogen bonding (N–H⋯O) patterns .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data, such as conflicting IC50 values across enzyme inhibition assays?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
- Data Normalization : Account for variables like cell permeability (via logP measurements) or serum protein binding (e.g., using equilibrium dialysis) .
- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent DMSO concentration >0.1% may artifactually reduce activity) .
Q. How do electronic effects of substituents (e.g., 2-chlorophenyl, 4-fluorophenyl) influence the compound’s reactivity and pharmacological activity?
- Methodological Answer :
- Computational Studies : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. The 2-chlorophenyl group increases electrophilicity at the acrylamide carbonyl, enhancing nucleophilic attack susceptibility .
- SAR Analysis : Compare analogs with substituent variations (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl). Fluorine’s electron-withdrawing effect improves metabolic stability but may reduce solubility .
- Crystallographic Insights : Hydrogen bonding between the 4-fluorophenyl group and target proteins (e.g., kinase hinge region) can be visualized via co-crystal structures .
Q. What computational approaches are effective in predicting binding modes and optimizing pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against homology models of target receptors (e.g., EGFR or PARP). Prioritize poses with acrylamide forming covalent bonds to catalytic cysteine residues .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories. Analyze RMSD fluctuations (<2 Å indicates stable binding) .
- ADMET Prediction (SwissADME) : Optimize logP (target 2–4) and PSA (<90 Ų) to balance blood-brain barrier penetration and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
